10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine

Catalog No.
S6585036
CAS No.
1771775-13-3
M.F
C24H24BNO2S
M. Wt
401.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl...

CAS Number

1771775-13-3

Product Name

10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine

IUPAC Name

10-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenothiazine

Molecular Formula

C24H24BNO2S

Molecular Weight

401.3 g/mol

InChI

InChI=1S/C24H24BNO2S/c1-23(2)24(3,4)28-25(27-23)17-13-15-18(16-14-17)26-19-9-5-7-11-21(19)29-22-12-8-6-10-20(22)26/h5-16H,1-4H3

InChI Key

JURNZXUOAKFVGA-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4SC5=CC=CC=C53

10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine is a complex organic compound that integrates a phenothiazine moiety with a tetramethyl-1,3,2-dioxaborolan-2-yl group. The phenothiazine structure consists of two benzene rings linked by a sulfur atom and a nitrogen atom, forming a tricyclic compound known for its diverse biological activities. The inclusion of the boronic ester group enhances its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .

Molecular Structure Analysis

The molecular formula of this compound is C24H24BNO2S, with a molecular weight of 401.33 g/mol. Its structure is expected to exhibit planarity due to the conjugated system inherent in the phenothiazine framework, while the bulky tetramethyl-1,3,2-dioxaborolan-2-yl group introduces steric hindrance that may influence its reactivity and interactions .

Coordination Chemistry

TMB-PTH belongs to the class of boronic acid derivatives. A key feature of its structure is the presence of a boron atom surrounded by two hydroxyl groups, forming a planar ring structure. This structure allows TMB-PTH to form reversible covalent bonds with Lewis acids, particularly metal ions. This property makes TMB-PTH a valuable tool in coordination chemistry for designing molecules that can selectively bind to specific metal ions Source: Smolecule: ). Researchers are exploring its potential use in applications like catalysis and sensor development.

Phenothiazine derivatives are known for their wide range of biological activities. This specific compound has exhibited:

  • Antimicrobial Properties: Derivatives of phenothiazine have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity: Some studies indicate that phenothiazine derivatives can inhibit the growth of cancer cell lines, including those associated with breast cancer .

The mechanism of action often involves interaction with neurotransmitter receptors and transporters, which are crucial in numerous physiological processes.

The synthesis of 10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine typically involves several key steps:

  • Alkylation: Introduction of alkyl groups to form the core structure.
  • Formylation and Bromination: Modifications to introduce functional groups suitable for further reactions.
  • Borylation: Incorporating the boronic ester functionality through specific borylation techniques.

Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compounds .

This compound has several promising applications:

  • Organic Light Emitting Diodes (OLEDs): Its fluorescent properties make it suitable for use in OLED technology.
  • Photovoltaic Materials: It can serve as a component in organic solar cells due to its ability to facilitate charge transport .
  • Fluorescent Probes: The compound's unique structural characteristics allow it to be utilized as a fluorescent probe in biochemical assays .

Interaction studies have indicated that 10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine can engage with various biological targets:

  • Neurotransmitter Receptors: It may influence pathways related to neurotransmission due to its structural similarity to known receptor ligands.
  • Enzyme Inhibition: Potential interactions with enzymes involved in metabolic pathways have been hypothesized based on structural analogies with other phenothiazine derivatives .

Several compounds share structural similarities with 10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
10-HydroxypenothiazineHydroxy group substitutionKnown for antipsychotic properties
ChlorpromazineChlorinated phenothiazine derivativeUsed as an antipsychotic drug
ThioridazineContains thioether linkageExhibits sedative effects

The uniqueness of 10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-10H-phenothiazine lies in its incorporation of a boronic ester group which enhances its reactivity and potential applications in organic synthesis compared to traditional phenothiazines .

Hydrogen Bond Acceptor Count

4

Exact Mass

401.1620803 g/mol

Monoisotopic Mass

401.1620803 g/mol

Heavy Atom Count

29

Dates

Modify: 2023-11-23

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